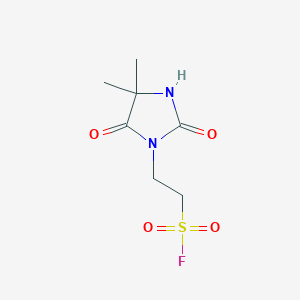
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonyl fluoride derivative of a 2,5-dioxoimidazolidine. Sulfonyl fluorides are known for their reactivity and are often used as electrophiles in organic synthesis . The 2,5-dioxoimidazolidine moiety is a type of imidazolidine, a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the sulfonyl fluoride attached to an ethane chain, which is connected to the 2,5-dioxoimidazolidine ring. The ring itself would have two carbonyl (C=O) groups and two methyl (CH3) groups attached .Chemical Reactions Analysis
Sulfonyl fluorides are known to react with amines, alcohols, and thiols. The fluoride ion is a good leaving group, making these compounds useful for various types of organic reactions .Applications De Recherche Scientifique
Fluoride Ion Sensing
Novel compounds have been designed for selective sensing of fluoride ions, leveraging the unique reactivity of fluoride with hydrogen-bond donors. These compounds exhibit significant colorimetric and fluorescent responses exclusively to fluoride ions, facilitating its detection among various anions. This characteristic makes them valuable tools in environmental and health-related analyses where fluoride monitoring is crucial (Jiefei Wu et al., 2016).
Synthesis Applications
Research into the synthesis of complex fluoride-containing molecules has been advancing. For instance, a new method for preparing 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride has been developed, demonstrating the pivotal role of the imidazole protective group in facilitating novel synthetic pathways. This development underscores the potential for creating highly fluorinated compounds with applications in materials science and pharmaceuticals (N. Uematsu et al., 2006).
SuFEx Click Chemistry
The emergence of sulfur(VI) fluoride exchange (SuFEx) click chemistry as a powerful tool for constructing complex molecules has been supported by the development of new reagents and methodologies. For example, 1-bromoethene-1-sulfonyl fluoride has been identified as a potent connector for SuFEx reactions, enabling the synthesis of diverse molecules with sulfonyl fluoride functional groups. These advances open up new avenues for drug discovery and material science (C. Smedley et al., 2018).
Electrophilic Fluorination
Electrochemical strategies have been developed for the synthesis of sulfonyl fluorides, employing environmentally benign procedures. These methods use readily available thiols or disulfides and potassium fluoride, showcasing an eco-friendly approach to accessing valuable sulfonyl fluoride motifs without requiring harsh reagents or conditions. This contributes significantly to sustainable chemistry practices (G. Laudadio et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN2O4S/c1-7(2)5(11)10(6(12)9-7)3-4-15(8,13)14/h3-4H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKCZPQVZFNDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
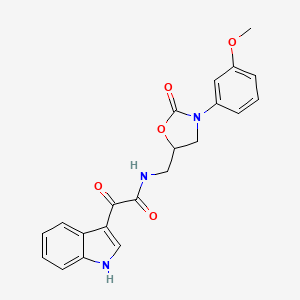
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
![2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine](/img/structure/B2838816.png)
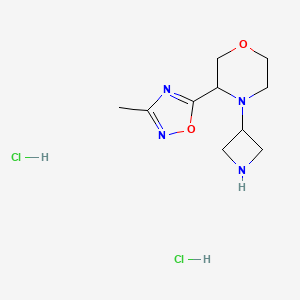
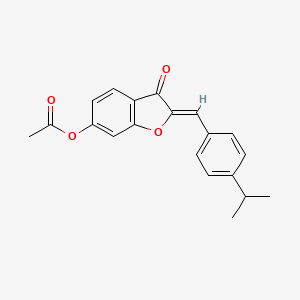

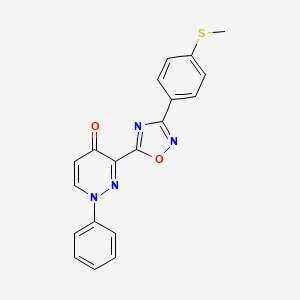
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)
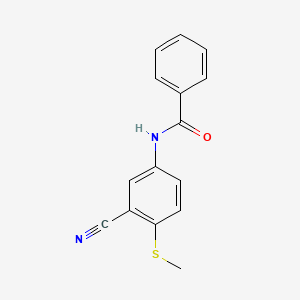
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2838834.png)
